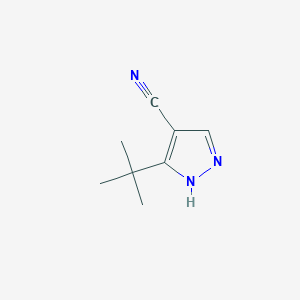

3-tert-butyl-1H-pyrazole-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZGLUKZDQJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403088 | |

| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875554-79-3 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875554-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tert-Butyl)Pyrazole-4-Carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Tert Butyl 1h Pyrazole 4 Carbonitrile Formation

Postulated Reaction Mechanisms and Proposed Pathways for Pyrazole-4-carbonitrile Ring Closure

While a specific mechanism for 3-tert-butyl-1H-pyrazole-4-carbonitrile is not documented, the formation of the pyrazole-4-carbonitrile core generally proceeds through the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. For the synthesis of 3-substituted-4-cyanopyrazoles, a common precursor is an α,β-unsaturated carbonyl compound or its equivalent, often an enaminonitrile.

A plausible pathway for the formation of this compound would likely involve the condensation of a precursor bearing the tert-butyl group with a reagent that provides the remaining atoms for the pyrazole (B372694) ring and the nitrile group. One potential route is the reaction of 4,4-dimethyl-3-oxopentanenitrile (a β-ketonitrile) with hydrazine. The general mechanism for such a reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. A final tautomerization would then lead to the aromatic pyrazole ring.

Another possible pathway involves the use of enaminonitriles. In this scenario, a suitable enaminonitrile precursor incorporating the tert-butyl group would react with hydrazine. The reaction would proceed via a Michael addition of hydrazine to the enaminonitrile, followed by cyclization and elimination of an amine to form the pyrazole ring.

The regioselectivity of the reaction, which determines the position of the tert-butyl group at C3, is influenced by the nature of the substituents on both the 1,3-dielectrophile and the hydrazine, as well as the reaction conditions such as pH and solvent.

Identification and Characterization of Key Reaction Intermediates

Specific intermediates in the synthesis of this compound have not been isolated or characterized in the available literature. However, based on the general mechanisms for pyrazole formation, several key intermediates can be postulated.

In the pathway involving a β-ketonitrile, the primary intermediate would be the corresponding hydrazone . This intermediate is formed by the initial condensation of hydrazine with the keto group of 4,4-dimethyl-3-oxopentanenitrile. The characterization of such an intermediate would typically involve spectroscopic techniques like NMR and IR to confirm the presence of the C=N bond of the hydrazone and the absence of the ketone carbonyl group.

Following the formation of the hydrazone, an acyclic imino-nitrile intermediate would be formed prior to the final ring closure. The identification of such transient species often requires advanced analytical techniques, such as in-situ NMR or trapping experiments, as they are typically highly reactive and readily cyclize to the final pyrazole product.

Kinetic Studies of Rate-Determining Steps in the Synthesis of this compound

No kinetic studies specifically investigating the rate-determining steps in the synthesis of this compound have been reported. For the general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the rate-determining step can vary depending on the reaction conditions, particularly the pH.

In acidic conditions, the initial formation of the hydrazone can be the rate-limiting step. Under neutral or basic conditions, the cyclization of the hydrazone intermediate or the subsequent dehydration step to form the aromatic pyrazole ring is often proposed to be rate-determining. The steric hindrance of the tert-butyl group in the precursor could potentially influence the kinetics of both the initial nucleophilic attack and the subsequent cyclization step, but without experimental data, this remains speculative.

A hypothetical kinetic study for the formation of this compound could involve monitoring the reaction progress using techniques like HPLC or NMR spectroscopy under various concentrations of reactants and catalyst (if any). The data obtained could then be used to determine the reaction order with respect to each component and to propose a rate law, thereby shedding light on the rate-determining step.

Computational and Experimental Analysis of Transition States

There is no available literature presenting computational or experimental analysis of the transition states in the formation of this compound.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms and characterizing transition states. A computational study for this reaction would involve mapping the potential energy surface for the proposed reaction pathways. This would allow for the calculation of the geometries and energies of the reactants, intermediates, transition states, and products.

The transition state for the intramolecular cyclization step would be of particular interest. Calculations could reveal the geometry of the molecule as the new N-C bond is being formed, providing insights into the electronic and steric factors that govern this key step. Furthermore, the calculated activation energies for different potential pathways could help to determine the most favorable reaction mechanism. For example, DFT calculations could be employed to compare the energy barriers for the formation of the 3-tert-butyl and 5-tert-butyl isomers, thus explaining the observed regioselectivity.

Experimental validation of computational findings could be pursued through kinetic isotope effect studies. By strategically labeling the reactants with isotopes (e.g., ¹⁵N in hydrazine), one could probe the nature of the bonding changes in the rate-determining transition state.

Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the publicly available analytical data for the chemical compound this compound. Despite its relevance as a potential building block in medicinal and materials chemistry, detailed experimental data required for a full structural elucidation and spectroscopic characterization are not presently published.

A thorough search for empirical data pertaining to the structural properties of this compound has concluded without yielding the specific information necessary to construct a detailed analytical profile. The required data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis, are absent from accessible scientific literature and chemical databases.

While spectroscopic information is available for structurally similar compounds—such as isomers like 1-tert-butyl-1H-pyrazole-4-carbonitrile or analogues with different substitution patterns like 3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile—this information cannot be extrapolated to the target compound. The precise placement of the tert-butyl group at the 3-position of the pyrazole ring, along with the carbonitrile group at the 4-position, results in a unique electronic environment and molecular structure. This uniqueness means that its spectroscopic and analytical data would be distinct from its isomers and analogues.

Consequently, without peer-reviewed, experimentally verified data, it is not possible to provide an accurate and authoritative report on the following analytical characteristics for this compound:

Structural Elucidation and Spectroscopic Characterization of 3 Tert Butyl 1h Pyrazole 4 Carbonitrile

Elemental Analysis:Confirmed percentages of carbon, hydrogen, and nitrogen to verify the empirical formula (C₈H₁₁N₃) are not reported in the literature reviewed.

The absence of this foundational data prevents the creation of a scientifically rigorous article as requested. Further experimental work and publication in a peer-reviewed journal would be necessary to fully characterize 3-tert-butyl-1H-pyrazole-4-carbonitrile.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound has been found in published materials. While crystallographic studies have been conducted on closely related pyrazole (B372694) derivatives, such as 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile and other substituted pyrazoles, the precise solid-state molecular architecture and conformational analysis for this compound, as determined by single-crystal X-ray diffraction, is not available in the current body of scientific literature.

Therefore, a detailed discussion of its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, along with a corresponding data table, cannot be provided at this time. The elucidation of its crystal structure would require future experimental work.

Theoretical and Computational Investigations of 3 Tert Butyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 3-tert-butyl-1H-pyrazole-4-carbonitrile. These methods offer a detailed view of the molecule's properties at the atomic level.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying pyrazole (B372694) derivatives. eurasianjournals.com Methodologies such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict various electronic properties. tandfonline.com For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise model of its structure. These calculations also yield valuable information about the molecule's vibrational frequencies and NMR chemical shifts, which can be correlated with experimental data for structural validation. tandfonline.com The electronic properties derived from DFT, including total energy and dipole moment, are essential for understanding the molecule's stability and polarity. researchgate.net

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| N1-N2 | 1.35 - 1.38 |

| N2-C3 | 1.32 - 1.35 |

| C3-C4 | 1.42 - 1.45 |

| C4-C5 | 1.38 - 1.41 |

| C5-N1 | 1.36 - 1.39 |

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the geometry and electronic properties of pyrazole derivatives. These high-accuracy predictions are particularly valuable for validating DFT results and for cases where a precise understanding of subtle electronic effects is critical.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. numberanalytics.com The energy and spatial distribution of these orbitals in this compound dictate its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity. For pyrazole derivatives, the distribution of HOMO and LUMO is often spread across the pyrazole ring and its substituents, and their energies can be fine-tuned by the nature of these substituents. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. aip.org The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential. nih.gov

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Regions of high electron density, indicating sites prone to electrophilic attack. These are typically found around the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group due to their lone pairs of electrons.

Positive potential (blue): Regions of low electron density, indicating sites for nucleophilic attack. These are expected around the hydrogen atom attached to the N1 of the pyrazole ring.

Neutral potential (green): Regions with a balanced charge, such as the tert-butyl group.

The MEP map provides a visual guide to how the molecule will interact with other charged or polar species, which is crucial for understanding its intermolecular interactions and potential biological activity. nih.gov

In Silico Elucidation of Reaction Mechanisms and Pathways

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving pyrazoles. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. Common synthetic routes to pyrazole-4-carbonitriles often involve multicomponent reactions or cycloadditions. organic-chemistry.orgnih.gov

DFT calculations can be used to:

Model the geometry of reactants, intermediates, transition states, and products.

Calculate the energy profile of the reaction, which helps in determining the rate-determining step.

Investigate the influence of catalysts or different reaction conditions on the reaction mechanism.

By understanding the reaction mechanism at a molecular level, it is possible to optimize synthetic procedures to improve yields and selectivity. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties, including reactivity and stability. nih.gov For a class of compounds like pyrazole derivatives, QSPR can be a powerful predictive tool.

To develop a QSPR model for pyrazoles, a dataset of compounds with known properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.

Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. Such models can then be used to predict the reactivity and stability of new, unsynthesized pyrazole derivatives like this compound, thereby guiding the design of new compounds with desired properties. nih.gov

Conformational Analysis and Tautomerism Studies of the Pyrazole Ring

The structural integrity and chemical behavior of this compound are profoundly influenced by the conformational arrangement of its substituents and the potential for tautomerism within the pyrazole ring. Theoretical and computational chemistry provides powerful tools to investigate these phenomena, offering insights into the molecule's stability, electronic properties, and potential intermolecular interactions.

Annular tautomerism is an intrinsic characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. For this compound, this results in two possible tautomeric forms: this compound and 5-tert-butyl-1H-pyrazole-4-carbonitrile. The equilibrium between these tautomers is dictated by the electronic nature of the substituents at the C3 and C4 positions.

The tert-butyl group at the C3 position is generally considered to be electron-donating, while the carbonitrile (cyano) group at the C4 position is strongly electron-withdrawing. In substituted pyrazoles, electron-donating groups tend to favor the tautomeric form where the substituent is at the 3-position, while electron-withdrawing groups favor the form where they are at the 5-position. Given the substitution pattern of the target molecule, a delicate balance of these electronic effects is expected to govern the tautomeric preference.

While direct computational studies on this compound are not extensively available in the public literature, valuable insights can be drawn from studies on analogous compounds. For instance, theoretical investigations into the tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, which also features a bulky tert-butyl containing group, have been performed using Density Functional Theory (DFT) calculations. sci-hub.senih.govresearchgate.net These studies have shown a preference for the 3-substituted tautomer. sci-hub.senih.govresearchgate.net In this analogue, the 3-substituted form was calculated to be more stable than the 5-substituted form by approximately 3.0 kJ mol⁻¹. sci-hub.se

Table 1: Calculated Relative Energies of Tautomers for an Analogous Pyrazole Compound

| Tautomer | Relative Energy (kJ mol⁻¹) |

| 3-(tert-butylcarboxamido)pyrazole | 0.0 |

| 5-(tert-butylcarboxamido)pyrazole | +3.0 |

Note: Data is for the analogous compound 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide and is presented to illustrate the potential energy differences between pyrazole tautomers. sci-hub.se

The conformational landscape of this compound is largely dominated by the orientation of the sterically demanding tert-butyl group. Rotation around the C3-C(tert-butyl) bond is a key conformational process. The energy barrier for this rotation is influenced by the steric interactions between the methyl groups of the tert-butyl substituent and the adjacent atoms of the pyrazole ring.

Table 2: Calculated Rotational Barrier for a tert-Butyl Containing Group in an Analogous Pyrazole

| Conformer | Relative Energy (kJ mol⁻¹) |

| Rotamer 1 (anti-periplanar) | 0.0 |

| Rotamer 2 | +38.0 |

Note: Data is for the analogous compound 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide and illustrates the energetic cost of rotation around the bond connecting the tert-butyl containing group to the pyrazole ring. sci-hub.se

For this compound, the rotational barrier of the tert-butyl group would primarily be influenced by steric clashes with the N2 and C4 atoms of the pyrazole ring. The planarity of the pyrazole ring itself is generally maintained due to its aromatic character, but minor deviations can occur depending on the steric and electronic demands of the substituents. The interplay between the tautomeric equilibrium and the conformational preferences of the tert-butyl group ultimately defines the most stable structures of this molecule in the gas phase and in solution.

Chemical Transformations and Derivatization Strategies for 3 Tert Butyl 1h Pyrazole 4 Carbonitrile

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Nucleophilic Additions

The nitrile group (-C≡N) at the C4 position of the pyrazole (B372694) ring is a key site for functional group interconversion. It can undergo hydrolysis, reduction, and nucleophilic additions to yield a variety of derivatives.

Hydrolysis: The hydrolysis of nitriles can be controlled to produce either amides or carboxylic acids, depending on the reaction conditions. stackexchange.comchemguide.co.uk

Partial Hydrolysis to Amide: Under controlled basic conditions, such as using potassium hydroxide (B78521) in tert-butyl alcohol, the nitrile can be selectively hydrolyzed to the corresponding amide, 3-tert-butyl-1H-pyrazole-4-carboxamide. acs.org

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating under reflux with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH), lead to the complete hydrolysis of the nitrile group to form 3-tert-butyl-1H-pyrazole-4-carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be readily reduced to a primary amine, providing a (aminomethyl)pyrazole derivative. This transformation introduces a flexible linker and a basic amino group, which is valuable for further functionalization. Common methods for nitrile reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney Nickel or Palladium. organic-chemistry.orgchemguide.co.uk The product of this reaction is (3-tert-butyl-1H-pyrazol-4-yl)methanamine.

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). This reaction pathway leads to the formation of an intermediate imine, which upon acidic hydrolysis, yields a ketone. For instance, reaction with methylmagnesium bromide would produce 1-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-one after workup.

The following table summarizes the primary transformations of the nitrile group.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | KOH, t-BuOH | 3-tert-butyl-1H-pyrazole-4-carboxamide |

| Complete Hydrolysis | aq. HCl or aq. NaOH, heat | 3-tert-butyl-1H-pyrazole-4-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | (3-tert-butyl-1H-pyrazol-4-yl)methanamine |

| Nucleophilic Addition | 1. R-MgBr, Et₂O; 2. H₃O⁺ | 1-(3-tert-butyl-1H-pyrazol-4-yl)-1-alkanone |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Nucleophilic substitution is less common and typically requires the presence of a leaving group.

Electrophilic Substitution: In pyrazole systems, electrophilic substitution generally occurs preferentially at the C4 position. arkat-usa.org However, in the target molecule, this position is already substituted with a nitrile group. Consequently, electrophilic attack is directed to other available positions: the ring nitrogens (N1 or N2) or the C5 carbon.

N-Substitution: The most common electrophilic substitution is N-alkylation or N-acylation. The reaction of 3-tert-butyl-1H-pyrazole-4-carbonitrile with alkyl halides or acyl chlorides in the presence of a base leads to the formation of N-substituted derivatives. The regioselectivity of this reaction is discussed in section 6.4.

C5-Substitution: Substitution at the C5 position is less favorable due to the electronic deactivation by the adjacent nitrile group. However, under forcing conditions or with highly reactive electrophiles, reactions such as halogenation (e.g., with NBS or NCS) or nitration could potentially occur at this position.

Nucleophilic Aromatic Substitution (SNAr): This pathway is generally not feasible on the unsubstituted pyrazole ring. For SNAr to occur, the ring must be activated by strong electron-withdrawing groups and contain a suitable leaving group (e.g., a halogen). Therefore, derivatization of this compound, for instance by introducing a halogen at the C5 position, would be a necessary prerequisite for exploring nucleophilic substitution reactions.

Formation of Condensed Heterocyclic Systems Utilizing this compound as a Precursor

Pyrazole-4-carbonitriles are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo-fused pyridines, pyrimidines, and pyridazines. chim.it While many syntheses start from 5-aminopyrazole derivatives, the nitrile group and adjacent ring nitrogen of this compound can also participate in cyclocondensation reactions. mdpi.comnih.gov

Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the pyrazolo[3,4-b]pyridine core. The reaction involves the nucleophilic attack of the enolate of the dicarbonyl compound on the nitrile group, followed by cyclization.

Pyrazolo[3,4-d]pyridazines: Reaction with hydrazine (B178648) or substituted hydrazines can be used to construct the pyridazine (B1198779) ring. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by intramolecular cyclization and aromatization to yield the fused bicyclic system.

Pyrazolo[1,5-a]pyrimidines: While typically synthesized from 3- or 5-aminopyrazoles, modifications of the nitrile group in the target compound to an amine or amide can provide the necessary functionality to engage in condensation reactions with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. nih.gov

These cyclization strategies demonstrate the utility of this compound as a scaffold for generating complex heterocyclic frameworks.

Advanced Synthetic Methodologies Applied to Pyrazole 4 Carbonitrile Frameworks

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijnrd.org The primary mechanism involves the direct heating of polar molecules and ions through dielectric heating, leading to rapid temperature increases and often dramatically reduced reaction times. ijnrd.orgat.ua This technique has been successfully applied to the synthesis of various heterocyclic compounds, including the pyrazole-4-carbonitrile scaffold. researchgate.netdergipark.org.tr

The application of microwave irradiation in the synthesis of pyrazole (B372694) derivatives has consistently demonstrated higher yields and shorter reaction times compared to classical heating protocols. nih.gov For instance, an efficient microwave-assisted method for synthesizing pyrazole-4-carbonitriles involves the condensation of pyrazole-4-carbaldehydes with hydroxylamine (B1172632) hydrochloride, followed by reaction with a Vilsmeier-Haack reagent. researchgate.netx-mol.com This approach not only accelerates the reaction but also simplifies the operational procedure and avoids the use of toxic reagents like POCl3. researchgate.netresearchgate.net In many cases, reactions that would take several hours under conventional reflux conditions can be completed in a matter of minutes using microwave heating, with yields reported between 73% and 91%. researchgate.netx-mol.com

The benefits of MAOS in this context include:

Rapid Reaction Rates: Microwave heating can reduce reaction times from hours to minutes. nih.gov

Higher Yields: The quick heating and uniform temperature distribution often lead to cleaner reactions with fewer side products, thus improving isolated yields. ijnrd.org

Improved Purity: The reduction in side product formation simplifies purification processes. ijnrd.org

Energy Efficiency: As a green chemistry approach, MAOS is more energy-efficient than conventional heating. ijnrd.org

Research has shown that multi-component reactions for synthesizing novel pyrazole scaffolds are particularly amenable to microwave assistance, providing high yields in short durations. nih.gov The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, which are precursors for more complex pyrazole derivatives, has also been effectively conducted using microwave-assisted, solvent-free reaction conditions. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole-4-carbonitrile Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| General Pyrazole-4-carbonitriles | Microwave-Assisted | Minutes | 73-91% | researchgate.netx-mol.com |

| 4-Heteroaryl-pyrazoles | Microwave-Assisted | 5 min | High | nih.gov |

| 4-Heteroaryl-pyrazoles | Conventional Heating | Hours | Lower | nih.gov |

| Ring Arylpyrazole Derivatives | Microwave-Assisted | Not Specified | 81-89% | dergipark.org.tr |

Flow Chemistry Techniques for Continuous Production and Process Intensification

Flow chemistry, or continuous flow synthesis, has become a transformative technology in chemical production, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processes. mdpi.comresearchgate.net This methodology is particularly advantageous for the synthesis of heterocyclic scaffolds like pyrazoles, enabling the efficient and safe production of these valuable compounds. mdpi.comnih.gov

In a typical flow setup, reagents are pumped through a network of tubes and reactors where they mix and react. The precise control over parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproducts. uc.pt While specific examples detailing the flow synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile are not prevalent, the synthesis of structurally related pyrazole-4-carboxylate derivatives has been successfully demonstrated. mdpi.comnih.gov For instance, pyrazole derivatives have been synthesized in good to very good yields (62–82%) with excellent regioselectivity using a flow setup. mdpi.comnih.gov

Key advantages of applying flow chemistry to pyrazole-4-carbonitrile synthesis include:

Process Intensification: Flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat and mass transfer, which intensifies the process. uc.pt

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. mdpi.com

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). rsc.org

Reproducibility: Automated control over reaction parameters ensures high reproducibility from run to run. uc.pt

A continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been reported for the synthesis of pyrazoles, showcasing the ability to handle potentially hazardous reagents safely and generate products in gram quantities. mdpi.comnih.gov The implementation of silica-supported copper catalysts in pre-packed cartridges for the continuous flow synthesis of 1,4-disubstituted pyrazoles further demonstrates the potential for scalable and efficient production. rsc.org

Table 2: Examples of Pyrazole Synthesis in Continuous Flow Systems

| Product Type | Flow Method | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxylate derivatives | Reaction of vinylidene keto ester and hydrazine (B178648) | Not specified | 62-82% | mdpi.comnih.gov |

| 3,5-disubstituted pyrazoles | Two-step from terminal alkynes and hydrazine | Not specified | 84-90% | nih.gov |

| 1,4-disubstituted pyrazoles | Cu-catalysed cycloaddition | 2-5 hours (for scale-up) | Practically useful amounts | rsc.org |

Sonochemical Synthesis Applications in Pyrazole-4-carbonitrile Formation

Sonochemistry utilizes the energy of high-frequency ultrasound (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating reaction rates. nih.gov This technique has proven to be a green and efficient method for synthesizing a variety of heterocyclic compounds, including pyrazole-4-carbonitriles. nih.govacs.org

The synthesis of pyrazole-4-carbonitrile derivatives via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and phenylhydrazine (B124118) has been successfully achieved under ultrasonic irradiation. nih.govacs.org This method offers significant advantages, including simple operation, very short reaction times (e.g., 20 minutes), and high product yields (up to 97%). nih.gov The use of a reusable catalyst, such as a novel Pd(II) complex, under mild, aqueous conditions further enhances the green credentials of this protocol. nih.govacs.org

The benefits of sonochemical synthesis for pyrazole-4-carbonitrile frameworks include:

Mild Reaction Conditions: Many reactions can be performed at or near room temperature, avoiding the need for high-temperature heating. researchgate.net

Accelerated Reaction Times: Sonication can dramatically shorten reaction times compared to silent (non-sonicated) or conventional methods. researchgate.net

High Yields and Purity: The unique reaction environment created by cavitation often leads to high conversion rates and cleaner products with minimal byproducts. nih.gov

Simplicity and Efficiency: The experimental setup is typically simple, and the method is energy-efficient. nih.gov

Studies have shown that ultrasound irradiation provides a rapid and convenient protocol for the synthesis of various pyrazole derivatives, often eliminating the need for complex purification steps. researchgate.netnih.gov

Table 3: Sonochemical Synthesis of Pyrazole-4-carbonitrile Derivatives

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic aldehyde, malononitrile, phenylhydrazine | Pd(II) complex | Ultrasonic irradiation, H₂O | 20 min | up to 97% | nih.govacs.org |

| Chalcones, aminoguanidine (B1677879) hydrochloride | None (clean conditions) | Ultrasonic irradiation | Not specified | Efficient | nih.gov |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate | None | Ultrasonic irradiation | Minutes | High | researchgate.net |

Compound Reference Table

Conclusion and Future Research Directions in 3 Tert Butyl 1h Pyrazole 4 Carbonitrile Chemistry

Synthesis and Structural Characterization: Refining and Expanding the Toolkit

Recent advances in the synthesis of pyrazole-4-carbonitriles have largely centered on multicomponent reactions (MCRs), offering efficient and atom-economical routes to a diverse range of substituted pyrazoles. These one-pot methodologies often utilize readily available starting materials and various catalytic systems to construct the pyrazole (B372694) core.

However, the synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitrile itself is not extensively documented, presenting an opportunity for the development of optimized and scalable synthetic protocols. Future research should focus on tailoring existing MCR strategies or devising novel synthetic routes that are specifically suited for the introduction of the sterically demanding tert-butyl group at the 3-position.

Table 1: Promising Synthetic Approaches for this compound

| Synthetic Approach | Key Reactants | Potential Advantages |

| Multicomponent Reactions | Pivalonitrile, a suitable three-carbon synthon, hydrazine (B178648) | High efficiency, atom economy, and diversity-oriented synthesis. |

| Cycloaddition Reactions | Nitrile imines and α,β-unsaturated nitriles | High regioselectivity, access to functionalized pyrazoles. |

| Modification of Pre-formed Pyrazoles | Introduction of the tert-butyl group onto a pre-existing pyrazole-4-carbonitrile scaffold | Potentially shorter synthetic routes, late-stage functionalization. |

Further advances in structural characterization are also paramount. While techniques like NMR and mass spectrometry are routinely employed, detailed single-crystal X-ray diffraction studies of this compound and its derivatives are crucial. Such studies will provide precise information on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding its reactivity and for the rational design of new materials and biologically active molecules.

Unexplored Reaction Pathways and Novel Catalytic Systems: Pushing the Boundaries of Reactivity

The full reactive potential of this compound remains largely untapped. The interplay between the electron-withdrawing nitrile group and the sterically bulky tert-butyl group is expected to impart unique reactivity to the pyrazole ring. Future research should systematically investigate a range of reaction types to uncover novel transformations.

The exploration of novel catalytic systems will be instrumental in unlocking these new reaction pathways. While traditional acid and base catalysis have been employed in pyrazole synthesis, the development of more sophisticated catalysts, including transition metal complexes and organocatalysts, could enable previously inaccessible transformations. For instance, the use of specifically designed ligands could allow for enantioselective reactions, a critical aspect in the synthesis of chiral molecules.

Potential Areas for Exploration:

Cycloaddition Reactions: Investigating the participation of the pyrazole ring or the nitrile group in various cycloaddition reactions could lead to the synthesis of complex polycyclic systems.

Cross-Coupling Reactions: The development of efficient cross-coupling protocols (e.g., Suzuki, Heck, Sonogashira) at different positions of the pyrazole ring would provide a powerful tool for late-stage functionalization and the creation of diverse molecular libraries.

C-H Activation: Direct functionalization of the C-H bonds of the pyrazole ring or the tert-butyl group would represent a highly atom-economical and efficient strategy for derivatization.

Innovative Chemical Transformations and Derivatization Strategies: From Scaffold to Function

The nitrile functionality and the pyrazole ring of this compound offer multiple handles for chemical modification, making it an excellent starting material for the synthesis of a wide array of derivatives. Future efforts should focus on developing innovative and efficient strategies to transform these functional groups into other valuable moieties.

A particularly promising area is the use of 5-amino-substituted pyrazole-4-carbonitriles as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems are known to exhibit a broad range of biological activities, and the introduction of a 3-tert-butyl substituent could lead to novel compounds with enhanced or unique pharmacological profiles.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Transformation | Potential Products |

| Nitrile Group | Hydrolysis, Reduction, Cyclization | Carboxylic acids, Amines, Tetrazoles, Triazines |

| Pyrazole N-H | Alkylation, Arylation, Acylation | N-substituted pyrazoles with diverse functionalities |

| Pyrazole Ring | Electrophilic/Nucleophilic Substitution | Halogenated, nitrated, or otherwise functionalized pyrazoles |

Emerging Methodologies in Theoretical and Computational Studies: A Virtual Laboratory for Discovery

The integration of theoretical and computational chemistry offers a powerful and cost-effective approach to accelerate the discovery and development of new pyrazole-4-carbonitrile derivatives. eurasianjournals.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. acs.orgnih.gov

Future computational studies should focus on:

Reaction Mechanism Elucidation: Using computational tools to model reaction pathways can help in understanding the factors that control reactivity and selectivity, aiding in the optimization of reaction conditions.

Prediction of Properties: Molecular modeling can be used to predict the physicochemical and biological properties of novel derivatives, allowing for the in-silico screening of large virtual libraries of compounds before their synthesis. nih.govresearchgate.netmdpi.com

Rational Catalyst Design: Computational methods can be employed to design new catalysts with enhanced activity and selectivity for specific transformations of this compound.

By embracing these emerging theoretical and computational methodologies, researchers can gain a deeper understanding of the fundamental properties of this intriguing molecule and guide the experimental efforts towards the most promising avenues of research.

Q & A

Q. What are the optimal synthetic routes for 3-tert-butyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in . Key parameters include:

- Catalyst : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in THF/H2O (1:1) at 50°C for 16 hours.

- Purification : Flash chromatography with cyclohexane/ethyl acetate gradient (0–63% ethyl acetate).

- Yield : 46% under these conditions, with purity confirmed by <sup>1</sup>H NMR (δ 14.17 ppm for NH) and HRMS .

- Contradictions : Lower yields (e.g., 46% vs. 88% in ) may arise from steric effects of substituents or solvent polarity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 14.17 (NH), 8.81 (pyrazole-H), 8.42 (triazole-H) .

- IR : A strong ν(C≡N) peak at 2242 cm<sup>-1</sup> confirms the nitrile group .

- HRMS : Exact mass 216.1118 (C10H12N6<sup>+</sup>) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Melting point (224.9–247.9°C) indicates moderate thermal stability .

- Moisture Sensitivity : The tert-butyl group may hydrolyze under acidic/alkaline conditions; store in inert atmospheres.

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density at pyrazole/triazole rings (e.g., nucleophilic attack at C4 nitrile).

- Reaction Path Search : Tools like GRRM or AFIR () can simulate intermediates in CuAAC reactions .

- Validation : Compare computed IR spectra (e.g., ν(C≡N) at 2242 cm<sup>-1</sup>) with experimental data .

Q. What experimental strategies resolve contradictions in yield data for analogous pyrazolecarbonitriles?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, solvent ratio, catalyst loading) systematically (). Example:

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature | 40°C | 50°C | 60°C |

| CuSO4 (equiv) | 0.1 | 0.2 | 0.3 |

- Statistical Analysis : ANOVA identifies significant factors (e.g., temperature impacts steric hindrance in tert-butyl derivatives) .

Q. How can this compound be functionalized for drug discovery applications?

- Methodological Answer :

- Click Chemistry : Attach bioactive moieties via triazole linkages ().

- Nitrile Modification : Convert nitrile to amide (H2O2/NaOH) or tetrazole (NaN3/NH4Cl) for enhanced binding .

- Case Study : 5-Amino-4-pyrazolecarbonitrile derivatives () show antimicrobial activity via hydrogen bonding .

Critical Analysis of Evidence

- Contradictions : (46% yield) vs. (88% yield) highlights substituent-dependent reactivity. The tert-butyl group in may hinder azide-alkyne cyclization versus smaller groups in .

- Gaps : Limited data on photophysical properties or in vivo applications. Future work could explore fluorescence (cf. ) or kinase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.